(4-ethyl-3-fluorophenyl)methanol
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Overview
Description
(4-ethyl-3-fluorophenyl)methanol is an organic compound that belongs to the class of aromatic alcohols It consists of a benzene ring substituted with an ethyl group at the 4-position and a fluorine atom at the 3-position, with a hydroxymethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethyl-3-fluorophenyl)methanol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of (4-ethyl-3-fluorophenyl)acetone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process can be optimized for large-scale production by using a suitable catalyst, such as palladium on carbon (Pd/C), and conducting the reaction under high pressure and temperature to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
(4-ethyl-3-fluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: (4-ethyl-3-fluorophenyl)aldehyde or (4-ethyl-3-fluorobenzoic acid).
Reduction: (4-ethyl-3-fluorophenyl)methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-ethyl-3-fluorophenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aromatic alcohols.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-ethyl-3-fluorophenyl)methanol depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes that catalyze the oxidation or reduction of aromatic alcohols. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to these enzymes, affecting the overall reaction pathway.
Comparison with Similar Compounds
Similar Compounds
(4-ethylphenyl)methanol: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
(3-fluorophenyl)methanol: Lacks the ethyl group, which can affect its physical properties and reactivity.
(4-fluorophenyl)methanol: Similar structure but without the ethyl group, leading to differences in steric and electronic effects.
Uniqueness
(4-ethyl-3-fluorophenyl)methanol is unique due to the combined presence of the ethyl and fluorine substituents on the benzene ring. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1613412-74-0 |
---|---|
Molecular Formula |
C9H11FO |
Molecular Weight |
154.2 |
Purity |
95 |
Origin of Product |
United States |
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